

TD-004: A Comparative Analysis of a Novel ALK Degradator

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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

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Shanghai, China – December 18, 2025 – This report provides a comprehensive review of the efficacy and safety of **TD-004**, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein. Also known as HC58-111, **TD-004** has demonstrated potent anti-tumor activity in preclinical models of ALK-positive cancers. This guide offers a comparative analysis of **TD-004** against established ALK inhibitors, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Efficacy of TD-004 in ALK-Positive Cancer Models

TD-004 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the ALK fusion protein.^[1] This mechanism of action leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. Preclinical studies have shown that **TD-004** effectively inhibits the growth of ALK fusion-positive cell lines, including the anaplastic large-cell lymphoma line SU-DHL-1 and the non-small cell lung cancer line H3122.^[1]

In Vitro Efficacy

In vitro studies have demonstrated the potent cytotoxic effects of **TD-004** in ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for **TD-004** were determined to be 0.058 µM in SU-DHL-1 cells and 0.18 µM in H3122 cells.^[1] These values are comparable to or, in some cases, more potent than those of approved ALK tyrosine kinase inhibitors (TKIs).

Table 1: Comparative In Vitro Efficacy of **TD-004** and Other ALK Inhibitors

Compound	SU-DHL-1 IC50 (μM)	H3122 IC50 (μM)
TD-004 (HC58-111)	0.058[1]	0.18[1]
Crizotinib	0.096 (normoxic)[2][3]	0.096 (normoxic)[2][3]
Ceritinib	0.0228[4]	~0.03[5]
Alectinib	Not Available	0.033 (normoxic)[2][3]
Brigatinib	0.009[6]	Not Available
Lorlatinib	Not Available	~0.0012[7]

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy

In a xenograft model using H3122 cells, **TD-004** was shown to significantly reduce tumor growth, highlighting its potential for in vivo anti-tumor activity.[1]

Safety Profile of TD-004

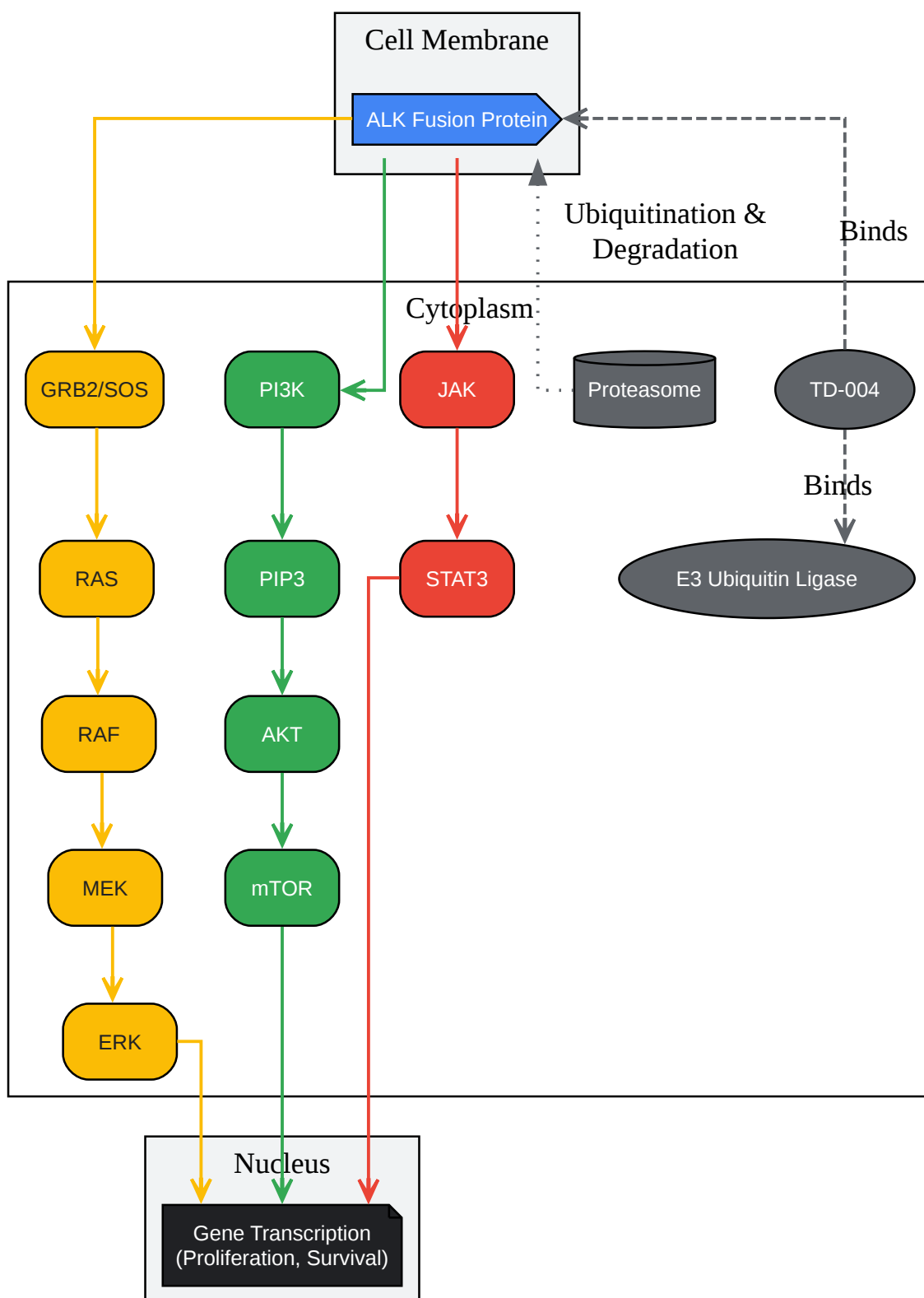
As a preclinical compound, comprehensive safety and toxicity data for **TD-004** in humans are not yet available. Preclinical assessments are ongoing to establish a complete safety profile. The safety profiles of approved ALK inhibitors are well-characterized and include a range of adverse events.

Table 2: Common Adverse Events Associated with Approved ALK Inhibitors

ALK Inhibitor	Common Adverse Events
Crizotinib	Vision disorders, nausea, diarrhea, vomiting, edema, constipation, elevated liver enzymes.[8]
Ceritinib	Diarrhea, nausea, vomiting, abdominal pain, fatigue, decreased appetite, elevated liver enzymes.[8]
Alectinib	Fatigue, constipation, edema, myalgia, elevated liver enzymes.[8][9]
Brigatinib	Nausea, diarrhea, fatigue, cough, headache, increased blood pressure, pneumonitis.[10][11][12]
Lorlatinib	Hyperlipidemia, edema, peripheral neuropathy, cognitive effects, fatigue, weight gain.[8][13]

Mechanism of Action: ALK Signaling Pathway

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives several downstream signaling pathways implicated in cancer cell growth and survival. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. **TD-004**, by inducing the degradation of the ALK fusion protein, effectively shuts down these oncogenic signaling cascades.



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Caption: ALK signaling and the mechanism of action of **TD-004**.

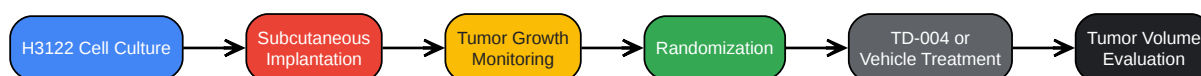
Experimental Protocols

Cell Viability Assay (IC50 Determination)

- **Cell Culture:** SU-DHL-1 and H3122 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates and treated with serial dilutions of **TD-004** or comparator compounds for 72 hours.
- **Viability Assessment:** Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- **Data Analysis:** The luminescence signal is measured, and the IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Model

- **Animal Model:** Immunocompromised mice (e.g., NOD-scid gamma mice) are used for tumor implantation.
- **Cell Implantation:** H3122 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumor volume is measured regularly using calipers.
- **Treatment:** Once tumors reach a specified volume, mice are randomized into treatment and control groups. **TD-004** or a vehicle control is administered according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).
- **Efficacy Evaluation:** Tumor volumes are monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to that of the control group.



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Caption: Experimental workflow for the H3122 xenograft model.

Conclusion

TD-004 (HC58-111) is a promising novel ALK degrader with potent in vitro and in vivo anti-tumor activity in ALK-positive cancer models. Its distinct mechanism of action, leading to the degradation of the ALK oncoprotein, offers a potential new therapeutic strategy, particularly in the context of resistance to conventional ALK inhibitors. Further preclinical and clinical development will be crucial to fully elucidate its efficacy and safety profile for the treatment of ALK-driven malignancies.

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